1-(1H-pyrrol-3-yl)ethan-1-amine
Overview
Description
“1-(1H-pyrrol-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2 . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition reaction between arylsydnones and α . Another method involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 . The molecular weight of the compound is 110.16 .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a refractive index of n/D 1.5227 and a density of 1.0136 g/mL .Scientific Research Applications
Chemical Synthesis and Functionalization
- Facile Coupling with Amines for Derivative Synthesis : Trofimov et al. (2007) describe the coupling of 2-(2-Cyano-1-ethylthioethenyl)pyrroles with primary and secondary amines, leading to the formation of 2-(1-amino-2-cyanoethenyl)pyrroles and 1-amino-3-iminopyrrolizines. This process occurs at the position 1 of the ethenyl moiety, eliminating ethanethiol and yielding functionalized derivatives in good to high yields (Trofimov et al., 2007).
Polymerization Processes
- Catalytic Applications in Ethylene Polymerization : Obuah et al. (2014) studied the use of pyrazolylamine ligands, including variants of 1-(1H-pyrrol-3-yl)ethan-1-amine, in catalyzing the oligomerization and polymerization of ethylene. This process is dependent on the solvent and co-catalyst used, with applications in producing butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Anderson and Liu (2000) explain that pyrrole derivatives, like this compound, are often synthesized by condensing amines with carbonyl-containing compounds. These derivatives are integral to forming biologically important molecules and have applications in creating various functional derivatives and polymers (Anderson & Liu, 2000).
Nanocatalysis
- Use in Nanocatalysis : Saeidian et al. (2013) conducted a study where they synthesized highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst. This process involved a reaction with aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine, demonstrating the catalytic potential of this compound in nanotechnology applications (Saeidian et al., 2013).
Organocatalysis
- Applications in Asymmetric Synthesis : Kostenko et al. (2018) reported the use of chiral tertiary amines, which include derivatives of this compound, in catalyzing asymmetric additions. These compounds play a crucial role in scalable and sustainable chemical synthesis processes, providing a pathway to produce compounds with high enantiomeric excess (Kostenko et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQAWJJJXBCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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